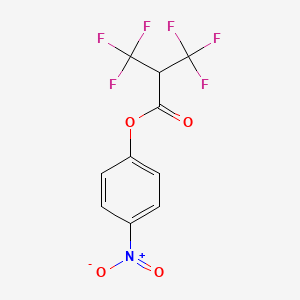

4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate, also known as NTFPP, is a compound that has gained attention in the scientific community due to its unique properties and potential applications. NTFPP is a fluorogenic substrate that is commonly used in enzymatic assays to detect the activity of esterases and lipases.

Aplicaciones Científicas De Investigación

4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate has been widely used in scientific research as a fluorogenic substrate for the detection of esterase and lipase activity. Esterases and lipases are enzymes that catalyze the hydrolysis of ester bonds in various substrates. The hydrolysis of 4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate by esterases and lipases results in the release of 4-nitrophenol, which has a strong absorbance at 400 nm. Therefore, the activity of esterases and lipases can be easily monitored by measuring the absorbance of 4-nitrophenol using a spectrophotometer.

Mecanismo De Acción

The mechanism of action of 4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate involves the hydrolysis of the ester bond by esterases and lipases. The hydrolysis reaction results in the release of 4-nitrophenol, which has a strong absorbance at 400 nm. The absorbance of 4-nitrophenol can be measured using a spectrophotometer, which allows for the detection of esterase and lipase activity.

Biochemical and physiological effects:

4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate does not have any known biochemical or physiological effects as it is not used in drug formulations. However, the detection of esterase and lipase activity using 4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate is important in various fields such as clinical diagnostics, food science, and environmental monitoring.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate as a fluorogenic substrate for the detection of esterase and lipase activity has several advantages. 4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate has a high molar absorptivity, which allows for the sensitive detection of esterase and lipase activity. Additionally, 4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate is stable and can be stored for long periods of time without degradation. However, the use of 4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate also has some limitations. 4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate is sensitive to pH and temperature, which can affect the accuracy of the assay results. Furthermore, 4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate can also be hydrolyzed by non-specific enzymes, which can lead to false positive results.

Direcciones Futuras

4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate has potential applications in various fields such as clinical diagnostics, food science, and environmental monitoring. In the future, researchers can explore the use of 4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate in the detection of esterase and lipase activity in different biological samples such as blood, urine, and saliva. Additionally, the development of new fluorogenic substrates based on the structure of 4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate can also be explored to improve the sensitivity and specificity of the assay. Furthermore, the use of 4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate in the detection of other enzymes such as proteases and phosphatases can also be investigated.

Métodos De Síntesis

The synthesis of 4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate involves the reaction of 4-nitrophenol with 3,3,3-trifluoro-2-(trifluoromethyl)propanoic anhydride in the presence of a catalyst. The reaction yields 4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate as a yellow crystalline solid with a melting point of 64-66°C. The purity of 4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate can be determined by HPLC analysis.

Propiedades

IUPAC Name |

(4-nitrophenyl) 3,3,3-trifluoro-2-(trifluoromethyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F6NO4/c11-9(12,13)7(10(14,15)16)8(18)21-6-3-1-5(2-4-6)17(19)20/h1-4,7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLZCGWGAAPMOOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C(C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F6NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1-cyano-2-{3-[(2-fluorobenzyl)oxy]phenyl}vinyl)benzoic acid](/img/structure/B5111779.png)

![ethyl 1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5111790.png)

![3-chloro-N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5111796.png)

![2-[4-[(1-isopropyl-1H-indol-3-yl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5111802.png)

![2-{[4-(4-iodophenoxy)butyl]amino}ethanol](/img/structure/B5111810.png)

![N-{[(2-chlorophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B5111811.png)

![diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate](/img/structure/B5111830.png)

![2-chloro-N-(3-{N-[(2,5-dichlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5111836.png)

![3-bromo-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5111840.png)

![4-butoxy-N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5111846.png)